2-amino-N-(5-nitro-thiazol-2-yl)-benzamide
Description
Properties
Molecular Formula |
C10H8N4O3S |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-amino-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N4O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,11H2,(H,12,13,15) |
InChI Key |
DKHILXWWJUOGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide typically involves the following steps:
Nitration: The starting material, thiazole, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitrothiazole.
Amination: The nitro group is then reduced to an amino group, resulting in 2-amino-5-nitrothiazole.
Benzamide Formation: The amino group on the thiazole ring is coupled with benzamide through a condensation reaction, forming the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitro compounds.
Reduction Products: Amines.
Substitution Products: Various substituted thiazoles and benzamides.
Scientific Research Applications
2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide with key benzamide derivatives from the literature:
Key Observations:
- Synthesis Efficiency: The target compound’s synthesis yield is lower (crude product) compared to derivatives like compound 7 (97% yield) .
- Spectral Data: The LCMS and NMR profiles of the target compound align with benzamide derivatives, confirming the presence of the 2-aminobenzamide core .
Computational and ADMET Predictions
- Molecular Docking: Thiazole-containing benzamides often target tubulin or HDACs, as seen in compound 7k (docking score: −9.2 kcal/mol against tubulin) . The nitro group in the target compound may enhance binding affinity through polar interactions.
- ADMET Profile: Derivatives like those in exhibit favorable oral bioavailability (QPlogPo/w: 2.1–3.8) and low hepatotoxicity, suggesting the target compound may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
